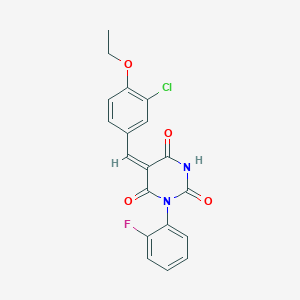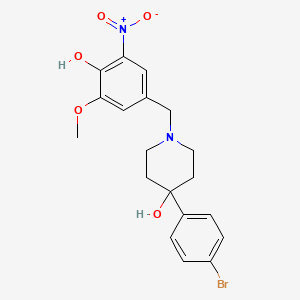
N~1~-isopropyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-isopropyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as L-368,899, is a compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the family of vasopressin receptor antagonists, which are known to have various physiological effects on the body.
Mechanism of Action
L-368,899 acts as a selective antagonist of the vasopressin V~1A~ receptor, which is primarily expressed in the brain and plays a role in regulating social behavior, stress response, and aggression. By blocking the V~1A~ receptor, L-368,899 is thought to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in regulating stress response.
Biochemical and Physiological Effects:
L-368,899 has been found to have various biochemical and physiological effects on the body, including the modulation of social behavior, stress response, and aggression. It has also been found to reduce water intake and increase urine output, which is consistent with its role as a vasopressin receptor antagonist.
Advantages and Limitations for Lab Experiments
One of the main advantages of using L-368,899 in lab experiments is its selectivity for the V~1A~ receptor, which allows for more precise modulation of social behavior and stress response. However, one limitation of using L-368,899 is its relatively short half-life, which can make dosing and timing of experiments challenging.
Future Directions
There are several potential future directions for research on L-368,899. One area of interest is its potential use in the treatment of autism spectrum disorders, as it has been found to modulate social behavior in animal models. Another area of interest is its potential use in the treatment of congestive heart failure and hyponatremia, as it has been found to reduce water intake and increase urine output. Additionally, further research is needed to fully understand the mechanisms of action of L-368,899 and its potential therapeutic effects in various medical conditions.
Synthesis Methods
The synthesis of L-368,899 involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde and isopropylamine to form 4-methoxy-N-isopropylaniline. This intermediate is then reacted with p-toluenesulfonyl chloride to form 4-methoxy-N-isopropyl-N-(p-toluenesulfonyl)aniline. The final step involves the reaction of this intermediate with glycine methyl ester to form L-368,899.
Scientific Research Applications
L-368,899 has been extensively studied for its potential therapeutic effects in various medical conditions such as diabetes insipidus, congestive heart failure, and hyponatremia. It has also been studied for its potential use in the treatment of autism spectrum disorders, as it has been found to modulate social behavior in animal models.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14(2)19-18(21)13-20(15-9-11-16(24-3)12-10-15)25(22,23)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRNQBVWSMETPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-phenoxyethyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5134582.png)


![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5134609.png)
![1-(2,4-dimethylphenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5134617.png)
![4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5134623.png)
![methyl 3-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134652.png)

![1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5134658.png)
![N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide](/img/structure/B5134668.png)
![7-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5134684.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5134690.png)
![1-({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5134694.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5134696.png)